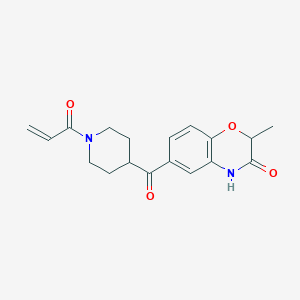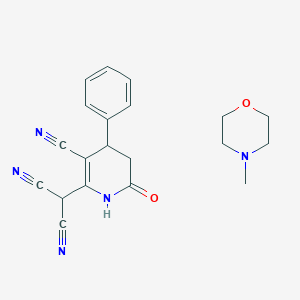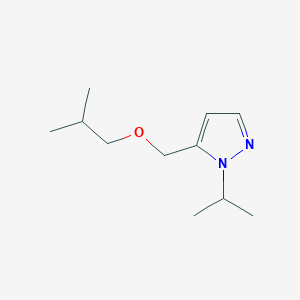
2-Methyl-6-(1-prop-2-enoylpiperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-6-(1-prop-2-enoylpiperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one, also known as HPPB or HPPB-OH, is a chemical compound that has been the focus of scientific research due to its potential therapeutic properties. This compound belongs to the class of benzoxazinones, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 2-Methyl-6-(1-prop-2-enoylpiperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one is not fully understood, but it is believed to involve the inhibition of the NF-κB pathway. This pathway is involved in the regulation of immune and inflammatory responses. By inhibiting this pathway, 2-Methyl-6-(1-prop-2-enoylpiperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one may be able to reduce inflammation and prevent tissue damage.
Biochemical and Physiological Effects:
Studies have shown that 2-Methyl-6-(1-prop-2-enoylpiperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one can reduce inflammation in animal models of rheumatoid arthritis and colitis. In addition, 2-Methyl-6-(1-prop-2-enoylpiperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. 2-Methyl-6-(1-prop-2-enoylpiperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one has also been shown to have neuroprotective properties, which may make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-Methyl-6-(1-prop-2-enoylpiperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one is that it is relatively easy to synthesize in the laboratory. In addition, it has been shown to have low toxicity in animal studies. However, one limitation is that more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Zukünftige Richtungen
There are several areas of future research that could be pursued with 2-Methyl-6-(1-prop-2-enoylpiperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one. One area is to further investigate its anti-inflammatory properties and potential as a treatment for inflammatory diseases. Another area is to explore its neuroprotective properties and potential as a treatment for neurodegenerative diseases. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 2-Methyl-6-(1-prop-2-enoylpiperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one involves a multi-step process that starts with the reaction between 3,4-dihydroxybenzaldehyde and ethyl acetoacetate. The resulting product is then reacted with piperidine-4-carboxylic acid to form the intermediate compound. This intermediate is then reacted with 2-methyl-4H-1,4-benzoxazin-3-one to yield the final product, 2-Methyl-6-(1-prop-2-enoylpiperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one.
Wissenschaftliche Forschungsanwendungen
2-Methyl-6-(1-prop-2-enoylpiperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one has been the subject of scientific research due to its potential therapeutic properties. One area of research has focused on its anti-inflammatory properties. Studies have shown that 2-Methyl-6-(1-prop-2-enoylpiperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one can inhibit the production of pro-inflammatory cytokines, which are molecules involved in the inflammatory response. This suggests that 2-Methyl-6-(1-prop-2-enoylpiperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
2-methyl-6-(1-prop-2-enoylpiperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-3-16(21)20-8-6-12(7-9-20)17(22)13-4-5-15-14(10-13)19-18(23)11(2)24-15/h3-5,10-12H,1,6-9H2,2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHYKLIGDSKWDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)C(=O)C3CCN(CC3)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)-N-methylacetamide](/img/structure/B2762245.png)


![2-(4-chlorophenoxy)-2-methyl-N-[2-(4-methyl-5-methylidene-6-oxopyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]propanamide](/img/structure/B2762253.png)








![((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-2-yl)methanone](/img/structure/B2762266.png)